(+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan

Overview

Description

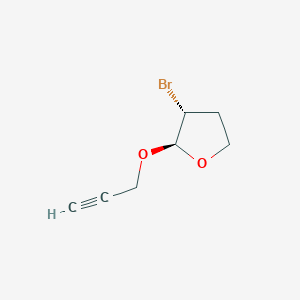

(+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan is an organic compound with the molecular formula C7H9BrO2. This compound is characterized by a furan ring substituted with a bromine atom and a propynyloxy group. It is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan typically involves the bromination of tetrahydrofuran derivatives followed by the introduction of the propynyloxy group. One common method includes the reaction of tetrahydrofuran with bromine in the presence of a catalyst to form the brominated intermediate. This intermediate is then reacted with propargyl alcohol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The propynyloxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The furan ring can be reduced under hydrogenation conditions to form tetrahydrofuran derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of tetrahydrofuran derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of (+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan typically involves:

- Bromination of Tetrahydrofuran Derivatives : The initial step involves the bromination of tetrahydrofuran derivatives using bromine in the presence of a catalyst.

- Introduction of the Propynyloxy Group : The brominated intermediate is then reacted with propargyl alcohol under basic conditions to yield the final product.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for constructing more complex molecules. Its unique reactivity facilitates the development of new synthetic methodologies.

- Case Study : A study demonstrated its use in synthesizing novel heterocyclic compounds that exhibit promising biological activities.

Biology

The compound is utilized as a probe in biological research to study enzyme mechanisms and interactions due to its reactive functional groups.

- Example : Research involving this compound has provided insights into the mechanisms of action of specific enzymes, aiding in drug discovery efforts.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the bromine atom and propynyloxy group can significantly influence the biological activity of these derivatives.

- Research Insight : Preliminary studies indicate that certain derivatives may exhibit anti-cancer properties, warranting further investigation into their therapeutic potential.

Industrial Applications

In industry, this compound is employed in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it an essential intermediate in industrial processes.

| Application Area | Specific Uses |

|---|---|

| Specialty Chemicals | Used as an intermediate for synthesizing agrochemicals and pharmaceuticals |

| Material Science | Potential applications in developing new polymer materials |

Mechanism of Action

The mechanism of action of (+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The propynyloxy group can undergo oxidation or reduction, leading to the formation of different functional groups. These transformations are mediated by specific enzymes or catalysts that facilitate the reaction pathways.

Comparison with Similar Compounds

Similar Compounds

- Tetrahydro-2-(2-propynyloxy)-2H-pyran

- 3-(Prop-2-yn-1-yloxy)benzaldehyde

- 2-(2-Propynyloxy)tetrahydropyran

Uniqueness

(+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan is unique due to the presence of both a bromine atom and a propynyloxy group on a furan ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, sets it apart from other similar compounds.

Biological Activity

(+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan is a compound that belongs to the furan family, which has been extensively studied for its diverse biological activities. This article presents an in-depth analysis of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a bromine atom and a propynyloxy group attached to a tetrahydrofuran ring, which contributes to its unique biological properties. The molecular formula is C₁₃H₁₅BrO₂, and it has been characterized using various analytical techniques.

Pharmacological Activities

Research indicates that compounds within the furan class exhibit a range of biological activities, including:

- Antimicrobial Activity : Furan derivatives have shown significant antibacterial effects against various pathogens. For example, studies have reported that certain furan derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MIC) as low as 64 µg/mL .

- Anti-inflammatory Effects : Furans have been linked to anti-inflammatory properties through mechanisms such as the inhibition of nitric oxide (NO) production and modulation of inflammatory pathways involving PGE2 and lipoxygenase activity . This suggests that this compound might also exert similar effects.

- Anticancer Potential : Some studies have indicated that furan derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from furan have shown promising results against colorectal cancer cells . The specific mechanisms often involve apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Many furan derivatives act as inhibitors of key enzymes involved in inflammation and microbial metabolism. For example, they may inhibit cyclooxygenase (COX) enzymes or bacterial urease, leading to reduced inflammation or bacterial growth .

- Signal Pathway Modulation : These compounds can influence various signaling pathways, such as MAPK and PPAR-γ pathways, which are crucial for regulating immune responses and cellular proliferation .

- Oxidative Stress Reduction : The antioxidant properties associated with furans suggest that they can scavenge free radicals and mitigate oxidative stress, contributing to their anti-inflammatory and anticancer effects .

Case Studies

Several studies have explored the biological activities of furan derivatives:

- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various furan derivatives against multiple strains of bacteria. Results showed that certain compounds exhibited superior activity compared to traditional antibiotics like tetracycline .

- Anti-inflammatory Evaluation : In vivo models demonstrated that furan derivatives could significantly reduce inflammatory markers in carrageenan-induced paw edema in rats, indicating their potential for treating inflammatory diseases .

Data Summary

| Activity Type | Description | Example Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | MIC = 64 µg/mL against E. coli |

| Anti-inflammatory | Reduction of inflammatory markers | Significant reduction in paw edema |

| Anticancer | Cytotoxic effects on cancer cell lines | Increased apoptosis in colorectal cancer cells |

| Enzyme Inhibition | Inhibition of COX or urease | Effective against bacterial urease |

Properties

IUPAC Name |

(2S,3R)-3-bromo-2-prop-2-ynoxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c1-2-4-9-7-6(8)3-5-10-7/h1,6-7H,3-5H2/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWULWFRVGOGUEH-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1C(CCO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCO[C@H]1[C@@H](CCO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652496 | |

| Record name | (2S,3R)-3-Bromo-2-[(prop-2-yn-1-yl)oxy]oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109789-15-3 | |

| Record name | (2S,3R)-3-Bromo-2-[(prop-2-yn-1-yl)oxy]oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.